molecular formula C9H13NO2 B12602331 4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one CAS No. 917908-21-5

4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one

Cat. No.: B12602331
CAS No.: 917908-21-5
M. Wt: 167.20 g/mol
InChI Key: SNGCUXRJIFWGRF-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one is an organic compound with the molecular formula C10H15NO2 It is a heterocyclic compound containing both an oxazolidinone ring and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of cyclohexene oxide with an amino alcohol under acidic conditions to form the oxazolidinone ring . Another approach involves the use of aziridines and epoxides as starting materials, which undergo ring-opening reactions followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one is unique due to the presence of both an oxazolidinone ring and a cyclohexene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

917908-21-5

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H13NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h4,8H,1-3,5-6H2,(H,10,11)

InChI Key

SNGCUXRJIFWGRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2COC(=O)N2

Origin of Product

United States

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